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Compound of Interest

Compound Name: Cinnolin-4-amine

Cat. No.: B494958 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the heterocyclic

compound Cinnolin-4-amine. Due to the limited availability of direct experimental data for this

specific molecule, this document compiles predicted spectroscopic characteristics and data

from closely related analogues. This guide is intended to serve as a valuable resource for

researchers in medicinal chemistry and drug development by providing key analytical

information and the methodologies for its acquisition.

Introduction
Cinnolin-4-amine is a heterocyclic aromatic amine containing a cinnoline core structure. The

cinnoline ring system and amino substituents are of significant interest in medicinal chemistry

due to their presence in various biologically active compounds. Spectroscopic analysis is

crucial for the structural elucidation and characterization of such molecules. This guide

summarizes the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data for Cinnolin-4-amine.

Spectroscopic Data Summary
Direct experimental spectroscopic data for Cinnolin-4-amine is not readily available in the

public domain. The following tables summarize the predicted data and experimental data from

closely related derivatives to provide an estimated spectroscopic profile.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Precise experimental NMR data for Cinnolin-4-amine is not available. However, data from

derivatives can provide insight into the expected chemical shifts for the core structure.

Table 1: Predicted ¹H NMR Spectroscopic Data for Cinnolin-4-amine

Proton
Predicted Chemical Shift
(δ) ppm

Multiplicity

NH₂ 5.0 - 7.0 Broad Singlet

H-3 8.0 - 8.5 Singlet

H-5 7.8 - 8.2 Doublet

H-6 7.4 - 7.8 Triplet

H-7 7.6 - 8.0 Triplet

H-8 8.2 - 8.6 Doublet

Note: Predictions are based on general chemical shift ranges for aromatic amines and

heterocyclic compounds. Actual values may vary.

Table 2: Predicted ¹³C NMR Spectroscopic Data for Cinnolin-4-amine
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Carbon Predicted Chemical Shift (δ) ppm

C-3 140 - 150

C-4 150 - 160

C-4a 125 - 135

C-5 120 - 130

C-6 125 - 135

C-7 120 - 130

C-8 130 - 140

C-8a 145 - 155

Note: Predictions are based on typical chemical shifts for substituted cinnoline systems.

Infrared (IR) Spectroscopy
The IR spectrum of Cinnolin-4-amine is expected to show characteristic absorption bands

corresponding to its functional groups.

Table 3: Predicted Infrared (IR) Spectroscopic Data for Cinnolin-4-amine

Wavenumber (cm⁻¹) Intensity Vibration

3450 - 3300 Medium
N-H Stretch (asymmetric &

symmetric)

3100 - 3000 Weak Aromatic C-H Stretch

1650 - 1580 Strong N-H Bend (scissoring)

1620 - 1450 Medium-Strong
C=C and C=N Aromatic Ring

Stretches

1340 - 1250 Strong Aromatic C-N Stretch[1]

910 - 670 Strong, Broad N-H Wag[1]
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Mass Spectrometry (MS)
The mass spectrum of Cinnolin-4-amine will show the molecular ion peak and characteristic

fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data for Cinnolin-4-amine

Parameter Value

Molecular Formula C₈H₇N₃

Molecular Weight 145.16 g/mol

Exact Mass 145.0640 g/mol

Predicted M⁺ m/z 145

Key Fragmentation Pathways Loss of HCN, N₂, NH₂

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of the compound (typically 5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved

in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean 5

mm NMR tube.[2] The solution must be homogeneous. The tube is then placed in the NMR

spectrometer. The experiment begins with locking onto the deuterium signal of the solvent and

shimming the magnetic field to ensure homogeneity.[2] For a ¹H NMR spectrum, a sufficient

number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a greater

number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g.,

tetramethylsilane, TMS) or the residual solvent peak.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy
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For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A

small amount of the solid sample is placed directly on the ATR crystal, and firm contact is

ensured.[4] Alternatively, a KBr pellet can be prepared by grinding 1-2 mg of the sample with

100-200 mg of dry KBr powder and pressing the mixture into a transparent disk.[4] A

background spectrum of the empty spectrometer is first recorded.[5][6] Then, the sample

spectrum is recorded, typically over a range of 4000-400 cm⁻¹. The final spectrum is presented

as absorbance or transmittance versus wavenumber.

Mass Spectrometry (MS)
The sample is introduced into the mass spectrometer, often after being vaporized. In electron

ionization (EI) mass spectrometry, the gaseous molecules are bombarded with a high-energy

electron beam, causing ionization and fragmentation.[7][8] The resulting positively charged ions

are accelerated and then separated by a mass analyzer based on their mass-to-charge (m/z)

ratio.[7][8] A detector measures the abundance of each ion, and the data is plotted as a mass

spectrum, showing relative intensity versus m/z.[7] High-resolution mass spectrometry (HRMS)

can be used to determine the exact mass and elemental composition of the molecular ion and

its fragments.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like Cinnolin-4-amine.
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General Workflow for Spectroscopic Analysis
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Caption: Workflow of Spectroscopic Analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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